molecular formula C30H26N2O4 B4009388 N-{4-[(dibenzylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{4-[(dibenzylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B4009388
M. Wt: 478.5 g/mol
InChI Key: VTOFCDWDGAKMGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions and procedures to achieve the desired molecular structure. For example, the synthesis of N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide and its metal complexes has been documented, showcasing the intricate steps required to synthesize and confirm the structure of such compounds through elemental analysis, FT-IR, FT-Raman, 1H-NMR spectra, and X-ray diffraction (Khan et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to N-{4-[(dibenzylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is often confirmed using various spectroscopic and crystallographic techniques. For instance, the crystal structure of related compounds has been determined to exhibit interesting features such as intramolecular hydrogen bonds, highlighting the importance of structural analysis in understanding the behavior and reactivity of these molecules (Kranjc et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are pivotal in determining their potential applications. The synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, for instance, provide insight into the types of chemical reactions these compounds can undergo and their resulting properties, further contributing to our understanding of their chemical behavior (Saeed et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and stability, are crucial for their practical application. Studies on related compounds, such as the synthesis and mass spectrometry of N-(hydroxybenzyl)benzamide derivatives, shed light on their stability in aqueous solutions and potential as prodrugs, illustrating the importance of physical property analysis (Kahns & Bundgaard, 1991).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other molecules and potential biological activity, is essential for the development of pharmaceuticals and materials. For example, the synthesis of benzamides by microwave-assisted ring opening of less reactive compounds provides insights into the reactivity and potential applications of such compounds in the field of medicinal chemistry (Khadse & Chatpalliwar, 2017).

properties

IUPAC Name

N-[4-(dibenzylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O4/c33-29(28-21-35-26-13-7-8-14-27(26)36-28)31-25-17-15-24(16-18-25)30(34)32(19-22-9-3-1-4-10-22)20-23-11-5-2-6-12-23/h1-18,28H,19-21H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOFCDWDGAKMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(dibenzylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-{4-[(dibenzylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-{4-[(dibenzylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-{4-[(dibenzylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-{4-[(dibenzylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
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N-{4-[(dibenzylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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